7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound you mentioned contains several structural motifs that are common in organic chemistry . These include a benzo[d][1,3]dioxole ring, an oxadiazole ring, and a quinazoline dione structure. The benzo[d][1,3]dioxole ring is a component of many natural products and synthetic compounds with pharmaceutical and biological applications . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms, and it is often found in various pharmaceutical drugs due to its bioactivity. The quinazoline dione structure is a type of quinazoline, a class of organic compounds with various biological activities.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s molecular geometry and electronic structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For similar compounds, reactions may involve the formation or breaking of bonds in the benzo[d][1,3]dioxole, oxadiazole, or quinazoline dione structures .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Structural Analysis
A significant area of research is the synthesis of benzoxazolo and benzothiazolo isoquinolinones, which share structural similarities with the query compound. These compounds have been synthesized from homophthalic anhydride and o-substituted anilines, exploring their electronic structures and photoinduced cycloaddition reactions with electron-deficient alkenes (K. Ling et al., 1998). Another study synthesized tetrahydrobenzo thienopyrimido isoquinolinone derivatives, showing satisfactory in vitro activity against human tumor cell lines (M. Mahmoud et al., 2018).
Biological Applications
Research into novel compounds containing the lawsone structure, a precursor in these studies, has shown antioxidant and antitumor activities. These activities were investigated through density functional theory (DFT) and experimental studies, highlighting the potential therapeutic applications of these compounds (A. Hassanien et al., 2022). Furthermore, the discovery of 3-hydroxyquinazoline-2,4-dione as a scaffold for developing inhibitors of the tumor-associated human carbonic anhydrases IX and XII suggests the therapeutic relevance of quinazoline derivatives in cancer treatment (M. Falsini et al., 2017).
Molecular Interactions and Sensor Applications
Investigations on molecular interactions of N-phthaloyl compounds in solvents reveal insights into drug transmission and absorption, which are critical for pharmaceutical applications (Pradip Tekade et al., 2019). Additionally, the use of 1,8-naphthalimide derivatives for fluoride ion detection demonstrates the utility of structurally related compounds in developing sensitive and selective chemosensors (Liang Zhang et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-12(2)7-8-26-21(27)15-5-3-14(9-16(15)23-22(26)28)20-24-19(25-31-20)13-4-6-17-18(10-13)30-11-29-17/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRXVZNBYKXYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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